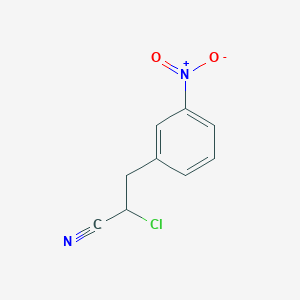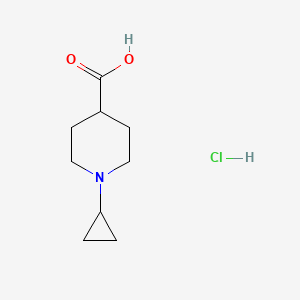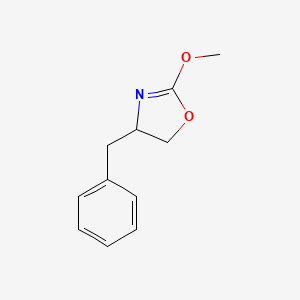
2-(Benzyloxy)-3-methylbenzoic acid
Vue d'ensemble
Description
2-(Benzyloxy)-3-methylbenzoic acid (2-BMB) is an organic compound that is often used as a starting material in organic synthesis. It is a versatile compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. 2-BMB is a common intermediate for the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the production of dyes, catalysts, and other materials.
Applications De Recherche Scientifique
Complexation Studies and Chiral Discrimination
Research involving similar compounds to 2-(Benzyloxy)-3-methylbenzoic acid, such as benzoic acid and its derivatives, has demonstrated significant applications in complexation studies. For instance, the complexation of benzoic acid with β-cyclodextrin and its analogues has been studied using potentiometric titration and nuclear magnetic resonance spectroscopy, revealing insights into the stability constants of these complexes and chiral discrimination phenomena (Brown et al., 1993).
Quantum Chemical Studies and Bioactivity
Other studies have focused on quantum chemical aspects and bioactivity of benzoic acid derivatives. For example, quantum chemical studies have been conducted on the dissociation of substituted benzoic acids, and some benzohydroxamic acids derived from these compounds have shown inhibitory effects on mammalian ribonucleotide reductase and exhibit antineoplastic activity (Sainsbury, 1975).
Photochemical Reactions
The photochemical properties of related compounds like 2-methylbenzoic acid have been explored using time-resolved infrared spectroscopy. Such studies provide insights into the photochemical reactions of caged compounds, which have broad applications in chemical and biological research (Dai et al., 2016).
Polyaniline Doping
In the field of material science, substituted benzoic acids have been used as dopants for polyaniline, a conducting polymer. This has implications for the development of advanced materials with specific electronic properties (Amarnath & Palaniappan, 2005).
Synthesis of Benzobthiophene Derivatives
Benzoic acid derivatives have been utilized in the synthesis of complex organic molecules like benzobthiophene derivatives. These synthetic routes have applications in the development of pharmaceuticals and fine chemicals (Watanabe et al., 1991).
Solvent Transfer Studies
Benzoic acid derivatives also play a role in solvent transfer studies, which are crucial for understanding solubility and diffusion processes in various media, impacting fields like pharmaceuticals and chemical engineering (Hart et al., 2015).
Liquid-Crystalline Phases and Supramolecular Dendrimers
The use of benzoic acid derivatives in the design of liquid-crystalline phases and the synthesis of supramolecular dendrimers has been documented. These findings are significant for the development of new materials with potential applications in nanotechnology and materials science (Balagurusamy et al., 1997).
Safety and Hazards
Mécanisme D'action
Target of Action
Benzoic acid derivatives, such as this compound, are often involved in various biochemical reactions, suggesting a wide range of potential targets .
Mode of Action
For instance, 2-Benzyloxy-1-methylpyridinium triflate, a related compound, has been used as a reagent for the synthesis of benzyl ethers and esters . This suggests that 2-(Benzyloxy)-3-methylbenzoic acid might interact with its targets in a similar manner, possibly through electrophilic substitution or nucleophilic addition reactions.
Biochemical Pathways
Benzoic acid is known to be biosynthesized using shikimate and the core phenylpropanoid pathways . It’s plausible that this compound might affect these or related pathways.
Propriétés
IUPAC Name |
3-methyl-2-phenylmethoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-11-6-5-9-13(15(16)17)14(11)18-10-12-7-3-2-4-8-12/h2-9H,10H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCYQFKNUNDPQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-(3,4-Dimethoxyphenyl)-5-[1-(3-methoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B3034470.png)



![1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B3034480.png)

